molecular formula C₆H₁₂D₂O₆ B1161199 D-Glucitol-4,5-d2

D-Glucitol-4,5-d2

Cat. No.: B1161199
M. Wt: 184.18
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucitol-4,5-d2 is a deuterated derivative of D-glucitol (sorbitol), a sugar alcohol widely used in food, pharmaceutical, and biochemical research. The compound is synthesized by replacing two hydrogen atoms at the 4th and 5th carbon positions of the glucitol molecule with deuterium (D), resulting in the molecular formula C₆H₁₂D₂O₆ .

Properties

Molecular Formula

C₆H₁₂D₂O₆

Molecular Weight

184.18

Synonyms

D-Sorbitol-4,5-d2;  Glucarinev-4,5-d2;  Esasorb-4,5-d2;  Cholaxine-4,5-d2;  Karion-4,5-d2;  Sionite-4,5-d2;  Sionon-4,5-d2; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

D-Fructose-4,5-d2
  • Molecular Formula : C₆H₁₀D₂O₆
  • Deuteration Positions : 4th and 5th carbons.
  • Properties : High water solubility, optical activity (left-handed rotation), and crystalline solid form.
  • Applications : Used in metabolic pathway studies, particularly for tracing fructose utilization in glycolysis and glycation processes.
  • Safety: Limited toxicity data; requires standard laboratory precautions .
1,2-Dimethoxybenzene-4,5-d2
  • Molecular Formula : C₆H₂D₂(OCH₃)₂
  • Molecular Weight : 140.17 g/mol .
  • Deuteration Positions : 4th and 5th carbons on the benzene ring.
  • Applications : Primarily a chemical standard in chromatography and mass spectrometry.
  • Safety : Classified as hazardous (flammable, irritant) .
Complex Glucitol Derivatives
  • Example: Glucitol,2-acetamido-2-deoxy-3,4-O-isopropylidene-,1,5,6-triacetate, D- (CAS 14166-65-5).
  • Molecular Formula: C₁₇H₂₇NO₉
  • Structural Features : Modified with acetamido, isopropylidene, and triacetate groups.
  • Applications : Specialized in pharmaceutical synthesis or analytical chemistry, differing significantly from D-Glucitol-4,5-d2 in reactivity and function .

Comparative Data Table

Compound Molecular Formula Deuteration Sites Molecular Weight (g/mol) Solubility Key Applications Safety Profile
This compound C₆H₁₂D₂O₆ C4, C5 184.18 (calculated) High (inferred) Metabolic tracing (inferred) Limited data
D-Fructose-4,5-d2 C₆H₁₀D₂O₆ C4, C5 180.16 High Glycation studies Limited data
1,2-Dimethoxybenzene-4,5-d2 C₆H₂D₂(OCH₃)₂ C4, C5 (aromatic) 140.17 Variable Analytical standards Hazardous (flammable)

Key Findings and Differences

Backbone Structure :

  • This compound is a sugar alcohol, whereas D-Fructose-4,5-d2 is a ketonic sugar. This structural difference dictates their roles in distinct metabolic pathways (e.g., sorbitol vs. fructose metabolism) .
  • Deuteration at analogous positions (C4 and C5) in both compounds minimizes isotopic interference in tracer studies while preserving native biochemical behavior.

Applications: this compound is inferred to track sorbitol dehydrogenase activity or polyol pathways, while D-Fructose-4,5-d2 is explicitly used in fructose metabolism research . Non-carbohydrate deuterated compounds (e.g., 1,2-Dimethoxybenzene-4,5-d2) serve as analytical standards rather than metabolic probes .

Safety and Handling :

  • Both this compound and D-Fructose-4,5-d2 lack comprehensive toxicity data, necessitating standard lab precautions (e.g., gloves, goggles). In contrast, aromatic deuterated compounds like 1,2-Dimethoxybenzene-4,5-d2 carry explicit flammability and irritation risks .

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